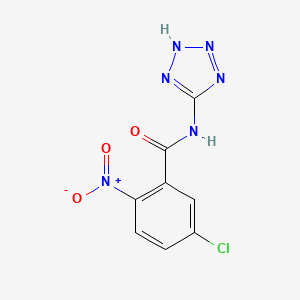
5-chloro-2-nitro-N-(1H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom, a nitro group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide typically involves multiple steps:
Tetrazole Formation: The tetrazole ring can be synthesized by reacting the nitrated benzamide with sodium azide in the presence of a suitable catalyst, such as triethylammonium chloride, under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as triethylamine.
Major Products
Reduction: 5-Chloro-2-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the tetrazole ring may enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is unique due to the presence of both a nitro group and a tetrazole ring on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H5ClN6O3 |
|---|---|
Molecular Weight |
268.62 g/mol |
IUPAC Name |
5-chloro-2-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H5ClN6O3/c9-4-1-2-6(15(17)18)5(3-4)7(16)10-8-11-13-14-12-8/h1-3H,(H2,10,11,12,13,14,16) |
InChI Key |
GHIWEJDFSBLCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B15038228.png)
![1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B15038233.png)
![1-(4-ethoxyphenyl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B15038236.png)

![4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15038250.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15038257.png)
![[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15038258.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15038263.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15038268.png)
![N-(4-Methoxyphenyl)-4-methyl-N-({N'-[(2E)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B15038270.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15038278.png)
![N'-[(1E)-1-(3-nitrophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B15038286.png)

![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15038299.png)
